Pectolinarigenin

Übersicht

Beschreibung

Pectolinarigenin is a naturally occurring flavonoid, specifically a flavone, isolated from various plant species, including Cirsium and Linaria vulgaris . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Pectolinarigenin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion aus Pflanzenquellen, gefolgt von der Reinigung unter Verwendung von Techniken wie Silicagel- und Sephadex LH-20-Säulenchromatographie . Die Struktur wird anhand von Kernmagnetresonanz (NMR) und Massenspektrometrie (MS) Analysen bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Materialien, gefolgt von Reinigungsprozessen. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um die Reinheit und Qualität der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pectolinarigenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Flavonoidstruktur modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Pectolinarigenin has demonstrated significant anti-tumor effects across various cancer types. Notably, studies have identified its mechanisms of action, including:

- Bladder Cancer : this compound acts as a DNA topoisomerase II alpha (TOP2A) poison, leading to DNA damage and cell cycle arrest in the G2/M phase via the p53 pathway. It also inhibits late autophagic flux, enhancing its cytotoxic effects when combined with gemcitabine in bladder cancer cells .

- Osteosarcoma : In animal models, this compound exhibited therapeutic efficacy by inhibiting tumor growth, with a reduction of approximately 40-50% in tumor size .

- Melanoma : Research indicates that this compound inhibits cell viability, migration, and invasion in melanoma cells, showing promise as a candidate for new therapeutic approaches against this aggressive cancer type .

Metabolic Disorders

This compound's lipid-lowering effects have been documented in several studies:

- Fatty Acid Biosynthesis : It targets peroxisome proliferator-activated receptor gamma (PPARγ), inhibiting fatty acid biosynthesis. In vitro studies using high lipid Huh-7 cells revealed downregulation of key metabolic pathways associated with lipid metabolism .

- Hyperuricemic Nephropathy : this compound has been shown to alleviate kidney injury related to hyperuricemia by lowering serum uric acid levels and reducing inflammation and fibrosis in kidney tissues. It suppresses the TGF-β/SMAD3 signaling pathway, which is crucial in renal fibrosis .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented:

- Cytokine Modulation : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various models, including those induced by lipopolysaccharide stimulation .

- COX Inhibition : It exhibits dual inhibition of cyclooxygenase enzymes (COX-2/5-LOX), suggesting potential therapeutic applications in inflammatory conditions .

Antioxidant Activity

This compound displays significant antioxidant properties, which contribute to its protective effects against oxidative stress:

- Mitochondrial Protection : Studies indicate that it enhances mitochondrial fusion through the SIRT3/OPA1 axis, improving cell viability under oxidative stress conditions induced by specific dipeptide repeat proteins associated with neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Pectolinarigenin exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

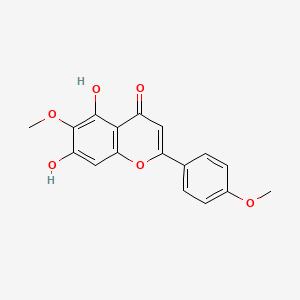

Pectolinarigenin ähnelt strukturell anderen Flavonoiden wie:

Acacetin: Fehlt die Methoxygruppe an der 6-Position, aber es teilt ähnliche biologische Aktivitäten.

Hispidulin: Enthält eine zusätzliche Hydroxylgruppe, die seine antioxidativen Eigenschaften verstärkt.

Scutellarein: Hat mehrere Hydroxylgruppen, die zu seinen starken biologischen Wirkungen beitragen.

Einzigartigkeit: this compound zeichnet sich durch seine spezifische Kombination aus Methoxy- und Hydroxylgruppen aus, die einzigartige biologische Aktivitäten verleihen und es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen machen .

Biologische Aktivität

Pectolinarigenin (PEC) is a flavonoid compound derived from various plant sources, particularly from the genus Pectolinaris. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Biological Activities

This compound exhibits several biological activities, including:

- Antitumor Effects : PEC has been shown to inhibit cell viability, migration, and invasion in various cancer types.

- Neuroprotective Properties : It may play a role in promoting recovery following spinal cord injury (SCI).

- Antimicrobial Activity : Moderate activity against certain bacterial strains has been reported.

- DNA Damage Induction : PEC functions as a DNA topoisomerase II alpha (TOP2A) poison, leading to significant DNA damage in bladder urothelial carcinoma cells. This action results in G2/M phase cell cycle arrest through the p53 signaling pathway .

- Inhibition of Autophagy : PEC inhibits late-stage autophagic flux, which enhances its cytotoxic effects on cancer cells. This dual mechanism contributes to its effectiveness in combination therapies, particularly with gemcitabine in bladder cancer models .

- Apoptosis Induction : In melanoma cells, PEC treatment leads to apoptosis via the loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) production. Changes in apoptosis-related protein expressions further support this mechanism .

In Vitro Studies

- Melanoma Cell Lines : Studies have demonstrated that PEC significantly reduces cell viability in melanoma cell lines A375, B16, and CHL-1. For instance, after 48 hours of treatment with 40 µM PEC, cell viability dropped to approximately 43.79% for A375 cells .

- Colony Formation Assays : Long-term exposure to PEC resulted in decreased colony formation rates across multiple melanoma cell lines, indicating its potential as an anti-cancer agent .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound in models of spinal cord injury:

- Functional Recovery : In rat models subjected to SCI, PEC administration showed promising results in enhancing locomotor recovery scores over time compared to control groups . The study utilized a range of doses (10 mg/kg to 50 mg/kg) and observed significant improvements in recovery metrics.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections or as an adjunct therapy alongside conventional antibiotics .

Summary Table of Biological Activities

Case Studies and Research Findings

- Bladder Cancer Study : A systematic investigation revealed that PEC acts as a TOP2A poison and enhances the cytotoxic effects of gemcitabine on bladder cancer cells both in vitro and in vivo .

- Melanoma Research : A study focused on the anti-melanoma properties of PEC showed significant inhibition of cell migration and invasion, suggesting its potential as a therapeutic agent against aggressive melanoma types .

- Spinal Cord Injury Model : Research indicated that PEC could significantly improve locomotor function post-injury, marking it as a candidate for neuroprotective therapies .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLHGCIAUEJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199960 | |

| Record name | Pectolinarigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-12-7 | |

| Record name | Pectolinarigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectolinarigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pectolinarigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pectolinarigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTOLINARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3UZ1K35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.